2-(2,4-Dichlorophenyl)pyrimidine-5-carboxylic acid
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Overview
Description
2-(2,4-Dichlorophenyl)pyrimidine-5-carboxylic acid is a heterocyclic aromatic compound that contains both pyrimidine and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)pyrimidine-5-carboxylic acid typically involves the reaction of 2,4-dichlorobenzonitrile with appropriate pyrimidine derivatives under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts and boron reagents to form the desired product . The reaction conditions often include a base such as potassium carbonate and solvents like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: Chlorine atoms can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
2-(2,4-Dichlorophenyl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and studying enzyme interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylamino-4-trifluoromethyl-pyrimidine-5-carboxylic acid
- 2-(2-Methoxyphenylamino)-4-trifluoromethylpyrimidine-5-carboxylic acid
- 2-(3-Chlorophenylamino)-4-trifluoromethyl-pyrimidine-5-carboxylic acid
Uniqueness
This distinguishes it from other similar compounds that may have different substituents or functional groups .
Properties
CAS No. |
928713-28-4 |
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Molecular Formula |
C11H6Cl2N2O2 |
Molecular Weight |
269.08 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H6Cl2N2O2/c12-7-1-2-8(9(13)3-7)10-14-4-6(5-15-10)11(16)17/h1-5H,(H,16,17) |
InChI Key |
NLBONZZLGJIISN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC=C(C=N2)C(=O)O |
Origin of Product |
United States |
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